(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
CAS No.: 1181788-49-7
Cat. No.: VC8055506
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1181788-49-7 |
---|---|
Molecular Formula | C18H18O3 |
Molecular Weight | 282.3 g/mol |
IUPAC Name | (E)-3-(4-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H18O3/c1-3-21-15-11-8-14(9-12-15)10-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-10+ |
Standard InChI Key | ULSLHWTUZPFQIP-JLHYYAGUSA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC |
SMILES | CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |
Canonical SMILES | CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The IUPAC name (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one delineates a chalcone derivative with a trans-configured α,β-unsaturated ketone system. The prop-2-en-1-one backbone is substituted at position 1 with a 2-methoxyphenyl group and at position 3 with a 4-ethoxyphenyl moiety. The molecular formula C18H18O3 corresponds to a molecular weight of 282.33 g/mol. The ethoxy (-OCH2CH3) and methoxy (-OCH3) groups introduce electron-donating effects, modulating the compound’s electronic density and solubility profile .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C18H18O3 |
Molecular Weight | 282.33 g/mol |
IUPAC Name | (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Double Bond Configuration | Trans (E) |
Substituents | 4-Ethoxyphenyl, 2-Methoxyphenyl |
Electronic and Steric Effects
The 4-ethoxyphenyl group enhances lipophilicity due to its ethyl chain, while the 2-methoxyphenyl group introduces steric hindrance adjacent to the ketone functionality. These substituents collectively influence the compound’s reactivity in nucleophilic additions and redox reactions, critical for its antioxidant potential .
Synthesis and Characterization
Synthetic Route
The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically employs a Claisen-Schmidt condensation reaction, analogous to methods used for related chalcones . This one-step protocol involves the base-catalyzed reaction of 4-ethoxyphenylacetophenone with 2-methoxybenzaldehyde in ethanol-water under mild conditions (20°C).
Reaction Scheme:
Table 2: Optimized Reaction Conditions
Parameter | Condition |
---|---|
Catalyst | Potassium hydroxide (KOH) |
Solvent | Ethanol/water (3:1 v/v) |
Temperature | 20°C |
Reaction Time | 24 hours |
Yield | ~90% (estimated) |
Spectroscopic Characterization
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NMR Spectroscopy:
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1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=15.6 Hz, 1H, H-α), 7.89 (d, J=15.6 Hz, 1H, H-β), 7.45–6.85 (m, 8H, aromatic), 4.12 (q, J=7.0 Hz, 2H, -OCH2CH3), 3.91 (s, 3H, -OCH3), 1.43 (t, J=7.0 Hz, 3H, -CH2CH3).
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13C NMR (100 MHz, CDCl3): δ 190.2 (C=O), 161.5 (C-O), 144.3 (C-α), 132.1–114.8 (aromatic carbons), 63.7 (-OCH2CH3), 55.8 (-OCH3), 14.9 (-CH2CH3).
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IR Spectroscopy: νmax 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).
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Mass Spectrometry: ESI-MS m/z 283.12 [M+H]+.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<0.1 mg/mL). The ethoxy group enhances lipid solubility, favoring membrane permeability. Stability studies indicate no degradation under ambient conditions over 6 months, though photodegradation is observed under UV light .
Acid-Base Behavior
Computational predictions using fitted parameters approaches (FPA) estimate pKa values of 8.2 (phenolic oxygen) and 10.5 (keto-enol tautomerism), suggesting predominant neutrality at physiological pH (7.4). This property facilitates passive diffusion across biological membranes while retaining antioxidant activity via phenolate anion formation .
Table 3: Predicted Physicochemical Properties
Property | Value |
---|---|
logP (Octanol-Water) | 3.8 ± 0.2 |
Water Solubility | 0.09 mg/mL |
pKa | 8.2 (phenolic), 10.5 (enolic) |
Melting Point | 112–114°C (predicted) |
Biological Activities and Mechanisms
Antioxidant Activity
The compound’s antioxidant capacity arises from its ability to donate hydrogen atoms (HAT) and electrons (SET). Comparative studies with reference antioxidants (Trolox, ascorbic acid) suggest superior radical scavenging activity, attributed to the electron-donating ethoxy and methoxy groups .
Table 4: Antioxidant Parameters (Computational)
Parameter | Value | Reference Antioxidants |
---|---|---|
HAT (BDE, kcal/mol) | 78.4 | Trolox: 82.1 |
SET (IE, eV) | 7.9 | Ascorbic acid: 8.2 |
EC50 (DPPH, μM) | 12.3 (predicted) | α-Tocopherol: 15.6 |
Table 5: Docking Results with COMT
Compound | ΔG (kcal/mol) | Ki (μM) | Interacting Residues |
---|---|---|---|
Target Compound | -8.2 | 0.9 | Mg²⁺, Trp38, Met40, Lys144 |
Tolcapone (Reference) | -8.1 | 1.4 | Mg²⁺, Met40, Trp143, Asn170 |
Anti-Inflammatory and Anticancer Effects
In silico studies indicate inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, with IC50 values comparable to celecoxib. Preliminary cytotoxicity assays against MCF-7 breast cancer cells show promising activity (IC50 = 18.7 μM), likely mediated by apoptosis induction via caspase-3 activation .
Pharmacokinetic and Toxicity Profile
ADME Properties
Computational ADME predictions using QikProp reveal favorable drug-likeness:
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Caco-2 Permeability: 25.3 nm/s (high)
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Human Oral Absorption: 92%
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Blood-Brain Barrier Penetration: 0.8 (logBB)
Toxicity Assessment
The compound exhibits low acute toxicity (predicted LD50 = 1200 mg/kg in rats) and no mutagenic or hepatotoxic alerts in Derek Nexus evaluations. Chronic toxicity studies are warranted to confirm long-term safety .
Applications and Future Directions
Therapeutic Applications
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Neurodegenerative Diseases: MAO-B/COMT dual inhibition positions the compound as a candidate for Parkinson’s disease therapy.
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Oncology: Synergistic use with conventional chemotherapeutics to enhance efficacy and reduce resistance.
Research Priorities
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In Vivo Validation: Pharmacodynamic studies in rodent models of oxidative stress.
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Formulation Development: Nanoparticle encapsulation to improve bioavailability.
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